molecular formula C19H29BrO3 B13854667 4-Bromo-2,5-bis(hexyloxy)benzaldehyde

4-Bromo-2,5-bis(hexyloxy)benzaldehyde

Cat. No.: B13854667
M. Wt: 385.3 g/mol
InChI Key: OWNOWBNRTVQRNH-UHFFFAOYSA-N
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Description

4-Bromo-2,5-bis(hexyloxy)benzaldehyde is an organic compound with the molecular formula C19H29BrO3 and a molecular weight of 385.34 g/mol . It is a derivative of benzaldehyde, featuring bromine and hexyloxy substituents on the benzene ring. This compound is used in various chemical syntheses and research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2,5-bis(hexyloxy)benzaldehyde typically involves the bromination of 2,5-dihexyloxybenzaldehyde. One common method includes the use of N-bromosuccinimide (NBS) in the presence of a solvent like acetone under reflux conditions . The reaction proceeds as follows:

  • Dissolve 2,5-dihexyloxybenzaldehyde in acetone.
  • Add N-bromosuccinimide to the solution.
  • Reflux the mixture for several hours.
  • Cool the reaction mixture and filter off the precipitated product.
  • Purify the product by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2,5-bis(hexyloxy)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in the presence of a polar solvent.

Major Products Formed

    Oxidation: 4-Bromo-2,5-bis(hexyloxy)benzoic acid.

    Reduction: 4-Bromo-2,5-bis(hexyloxy)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Bromo-2,5-bis(hexyloxy)benzaldehyde is used in several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Bromo-2,5-bis(hexyloxy)benzaldehyde depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The bromine and hexyloxy groups can influence the compound’s reactivity and binding affinity to molecular targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2,5-bis(hexyloxy)benzaldehyde is unique due to the presence of both bromine and hexyloxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound in synthetic chemistry and research applications.

Properties

Molecular Formula

C19H29BrO3

Molecular Weight

385.3 g/mol

IUPAC Name

4-bromo-2,5-dihexoxybenzaldehyde

InChI

InChI=1S/C19H29BrO3/c1-3-5-7-9-11-22-18-14-17(20)19(13-16(18)15-21)23-12-10-8-6-4-2/h13-15H,3-12H2,1-2H3

InChI Key

OWNOWBNRTVQRNH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=CC(=C(C=C1C=O)OCCCCCC)Br

Origin of Product

United States

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